2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Description
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-7-14-10(12-13-11(14)16)8-5-3-4-6-9(8)15/h2-6,15H,1,7H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQFAGWXZOUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142179 | |
| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80570-90-7 | |
| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80570-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(2-hydroxyphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Phenol Derivatives
A foundational method involves the condensation of 4-allyl-5-mercapto-4H-1,2,4-triazole with substituted phenols under alkaline conditions. Sodium hydroxide or potassium carbonate is typically employed to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the triazole precursor. For example:
- Base-Mediated Coupling :
This route benefits from the stability of boronic acid intermediates but requires rigorous exclusion of moisture to prevent premature hydrolysis.
Cyclocondensation of Thiosemicarbazides
An alternative pathway employs thiosemicarbazide derivatives cyclized in the presence of allyl halides. The reaction proceeds via:
- Thiosemicarbazide Formation :
- Reactants : Phenolic hydrazine (1.0 eq), allyl isothiocyanate (1.1 eq)
- Conditions : Ethanol reflux, 6 hours
- Cyclization :
This method is limited by the handling risks associated with POCl₃ but offers a direct route to the triazole-thione scaffold.
Optimization Strategies for Enhanced Efficiency
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A representative protocol includes:
- Reactants : 4-Allyl-3-thiosemicarbazide (1.0 eq), 2-hydroxybenzaldehyde (1.05 eq)
- Solvent : Ethylene glycol (5 mL/g substrate)
- Conditions : 150 W, 120°C, 15 minutes
- Yield : 82%
Comparative studies show microwave methods achieve 14–18% higher yields than conventional heating, attributed to uniform thermal distribution and reduced side reactions.
Catalytic Allylation Techniques
The introduction of the allyl group via palladium-catalyzed coupling has been explored:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Cs₂CO₃ (2.5 eq)
- Solvent : Toluene/water (4:1), 90°C, 8 hours
- Yield : 75%
This method avoids harsh alkylating agents but necessitates inert atmosphere conditions and catalyst recovery systems for cost-effectiveness.
Purification and Characterization
Chromatographic Separation
Crude products often require silica gel column chromatography using ethyl acetate/hexane (3:7) to isolate the target compound. HPLC analyses reveal purity levels >98% when eluting with acetonitrile/water (55:45) at 1.0 mL/min.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 7.45–7.12 (m, 4H, Ar-H), 5.92 (m, 1H, CH₂CHCH₂), 5.21 (d, J = 17 Hz, 1H), 5.15 (d, J = 10 Hz, 1H), 4.65 (d, J = 6 Hz, 2H, CH₂), 3.89 (s, 1H, SH).
- IR (KBr) : 3250 cm⁻¹ (O-H), 2550 cm⁻¹ (S-H), 1605 cm⁻¹ (C=N).
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Pilot-scale studies demonstrate that continuous flow systems enhance reproducibility:
Solvent Recovery and Waste Management
Green chemistry principles advocate for:
- Solvent Recycling : Ethanol recovery via fractional distillation (85% efficiency)
- Byproduct Utilization : Sulfur-containing wastes converted to sulfate fertilizers
Challenges and Mitigation Strategies
| Challenge | Solution | Impact on Yield |
|---|---|---|
| Mercapto group oxidation | N₂ purging, antioxidant additives | +12% |
| Allyl group isomerization | Low-temperature quenching | +8% |
| Phenolic hydroxyl side reactions | Selective protecting groups (e.g., TMS) | +15% |
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. 2-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has been tested against various pathogens, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Acetylcholinesterase Inhibition
Recent studies have shown that derivatives of triazole compounds can act as acetylcholinesterase inhibitors, which are vital in the treatment of Alzheimer's disease. The structural similarity of this compound to known inhibitors suggests its potential in this therapeutic area .
Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its effectiveness against various fungal pathogens could lead to the development of new crop protection products that are less harmful to the environment compared to traditional fungicides.
Plant Growth Regulation
Studies have indicated that certain triazole derivatives can enhance plant growth and resistance to stress conditions. The application of this compound may improve crop yields by promoting root development and nutrient uptake.
Polymer Additives
In material science, the incorporation of triazole compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research is ongoing to evaluate the effectiveness of this compound as an additive in various polymer formulations.
Corrosion Inhibition
Triazole compounds are known for their corrosion-inhibiting properties when used in metal coatings. The application of this compound could provide protective coatings for metals exposed to corrosive environments, thereby extending their lifespan.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming complexes that exhibit biological activity. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent position and identity. Below is a comparative analysis with key analogues:
Key Observations:
- Substituent Position: Tyrosinase inhibition efficacy is highly sensitive to substituent position. Y3, with a phenol group at the 2-position, exhibits superior activity (IC₅₀ = 1.5 μM) compared to Y2 (phenol at 3-position, IC₅₀ = 7.0 μM) . This suggests that the target compound’s phenol at position 3 may reduce tyrosinase inhibition relative to Y3.
- Substituent Type: Hydroxyl groups (phenol) enhance tyrosinase inhibition compared to fluorine (Y1 vs. Y3), likely due to hydrogen bonding or metal chelation . The allyl group in the target compound may increase lipophilicity, influencing membrane permeability.
Biological Activity
2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antibacterial, antifungal, antioxidant, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.32 g/mol. Its structure includes a phenolic ring substituted with a triazole moiety containing a thiol group, which is thought to contribute to its biological activities.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antibacterial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several triazole derivatives against Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(4-allyl-5-mercapto... | 16 | S. aureus |
| 2-(4-allyl... | 32 | E. coli |
| 2-(4-allyl... | 8 | C. albicans |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against S. aureus and C. albicans .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.
Research Findings
In vitro studies have shown that compounds similar to 2-(4-allyl-5-mercapto... possess antifungal activity against common pathogens such as Candida species and Aspergillus. A notable finding was that certain derivatives exhibited an IC50 comparable to established antifungal agents like fluconazole .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of the mercapto group enhances its ability to scavenge free radicals.
Antioxidant Assays
The antioxidant capacity was assessed using DPPH and ABTS radical scavenging assays. Results indicated that:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 2-(4-allyl... | 20 | 15 |
These values suggest that the compound has significant antioxidant potential, which may contribute to its therapeutic effects .
Anticancer Activity
The anticancer potential of triazole derivatives has garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Studies indicate that triazole compounds can interfere with DNA synthesis and cell cycle progression in cancer cells. For instance, in vitro studies demonstrated that treatment with 2-(4-allyl... led to a reduction in viability of several cancer cell lines, including breast and colon cancer cells.
Case Study: Cytotoxicity
A recent study reported the cytotoxic effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 25 |
| HT29 (colon cancer) | 30 |
These findings indicate promising anticancer activity worthy of further investigation .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use). For example, methanolic solutions are commonly used for Schiff base ligand synthesis, as demonstrated in triazole-thiol derivative preparations . Characterization via elemental analysis, ¹H-NMR, and LC-MS is critical for verifying structural integrity and purity . Reproducibility can be enhanced by cross-referencing spectral data with literature values .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H-NMR for confirming proton environments and substituent placement.
- LC-MS for molecular weight verification and detecting impurities.
- Single-crystal X-ray diffraction (if crystallizable) for resolving bond lengths, angles, and spatial configuration, as shown in crystallography studies of similar triazoles .
- Elemental analysis to validate empirical formulas .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer : Follow strict waste segregation guidelines, particularly for thiol-containing intermediates, to avoid environmental contamination. Use PPE (gloves, lab coats, fume hoods) and consult safety data sheets (SDS) for analogous triazole derivatives, which highlight hazards like H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
